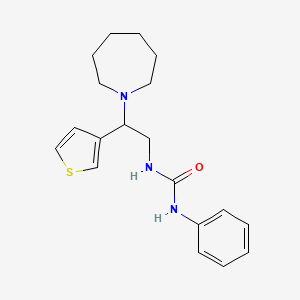

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c23-19(21-17-8-4-3-5-9-17)20-14-18(16-10-13-24-15-16)22-11-6-1-2-7-12-22/h3-5,8-10,13,15,18H,1-2,6-7,11-12,14H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMOPFNYPCFQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-phenylurea, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3-phenyl)urea. Its molecular formula is , with a molecular weight of 320.46 g/mol. The structure features an azepane ring, a thiophene moiety, and a phenylurea group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azepane and thiophene components are known to influence receptor binding and enzyme modulation:

- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, impacting neurotransmitter systems.

- Enzyme Inhibition : It has been shown to inhibit glycine transporter 1 (GlyT1), which is crucial in regulating glycine levels in the central nervous system (CNS). This inhibition can enhance synaptic transmission and has implications for treating disorders such as schizophrenia .

Biological Activity Data

| Activity | IC50 (nM) | Notes |

|---|---|---|

| GlyT1 Inhibition | 37 | Most potent in its class . |

| Antimicrobial Activity | Varies | Effective against various mycobacterial strains . |

Case Study 1: GlyT1 Inhibition

A study demonstrated that replacing the piperidine ring with an azepane in a related compound led to increased potency in inhibiting GlyT1, highlighting the structural importance of the azepane moiety . This modification resulted in an IC50 value of 37 nM, making it one of the most effective inhibitors in its class.

Case Study 2: Antimycobacterial Activity

In vitro studies have shown that compounds similar to this compound exhibit significant activity against Mycobacterium abscessus. These compounds were evaluated for their minimum inhibitory concentration (MIC), demonstrating effectiveness against both smooth and rough variants of the bacteria .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate favorable brain-plasma ratios for select compounds derived from this structure, suggesting good CNS penetration. Additionally, toxicity assessments reveal no significant cytotoxic effects on human cell lines at therapeutic concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations:

Azepane vs. Smaller Heterocycles: The seven-membered azepane in the target compound may confer greater conformational flexibility compared to smaller rings like pyrazole (5-membered, ) or piperazine (6-membered, ).

Thiophene Position : The thiophen-3-yl group in the target compound differs from the thiophen-2-yl substitution in , which could alter electronic interactions with biological targets.

Urea vs. Amide Core : Unlike the benzamide derivatives in , the urea core in the target compound provides hydrogen-bonding capabilities that may enhance receptor binding specificity.

Pharmacological and Physicochemical Implications

The trifluoromethyl group in introduces strong electron-withdrawing effects, which may stabilize the compound against metabolic degradation but reduce solubility.

Hydrogen-Bonding Capacity :

- The urea core in the target compound and analogs like allows for hydrogen bonding with biological targets, a feature absent in benzamide derivatives (e.g., ).

Toxicological Considerations: notes that toxicological data are unavailable for thiophene-containing analogs like Thiophene fentanyl hydrochloride. This gap underscores the need for rigorous safety profiling of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.